Thiacloprid

Catalog No.
S589564
CAS No.
111988-49-9
M.F
C10H9ClN4S
M. Wt
252.72 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiacloprid

CAS Number

111988-49-9

Product Name

Thiacloprid

IUPAC Name

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide

Molecular Formula

C10H9ClN4S

Molecular Weight

252.72 g/mol

InChI

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2

InChI Key

HOKKPVIRMVDYPB-UHFFFAOYSA-N

SMILES

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl

Solubility

In water, 185 mg/L at 20 °C
At 20 °C, in: n-hexane, <0.1 g/L; xylene, 0.30 g/L; dichloromethane, 160 g/L; n-octanol, 1.4 g/L; n-propanol, 3.0 g/L; acetone, 64 g/L; ethyl acetate, 9.4 g/L; polyethylene glycol, 42 g/L; acetonitrile, 52 g/L; and DMSO, 150 g/L

Synonyms

[N(Z)]-N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide; [N(Z)]-[3-[(6-Chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide; Bariard; Biscaya; Calypso; Calypso (pesticide); Calypso 70WG; Calypso Ultra;

Canonical SMILES

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl

Origin and Significance:

Developed by Bayer CropScience, thiacloprid targets sucking and chewing insects on agricultural crops, primarily aphids and whiteflies []. However, its potential harm to pollinators like bees has raised concerns, leading to restrictions on its use in some regions [].


Molecular Structure Analysis

Thiacloprid possesses a unique structure with several key features:

  • Heterocyclic Rings: It contains two heterocyclic rings - a thiazolidine ring and a chloropyridine ring - which are essential for its biological activity [].
  • Cyanoamide Group: The presence of a cyanoamide group (C=N-CN) contributes to its insecticidal properties [].
  • Double Bond: The double bond (C=C) within the molecule influences its shape and reactivity [].

These structural features are crucial for thiacloprid's interaction with insect nicotinic acetylcholine receptors, ultimately leading to pest death [].


Chemical Reactions Analysis

Synthesis
Decomposition

Thiacloprid can degrade in the environment through hydrolysis, photolysis (breakdown by sunlight), and microbial activity. The exact breakdown products depend on environmental conditions.

Other Reactions

Information on other relevant reactions involving thiacloprid is limited in publicly available scientific research.


Physical And Chemical Properties Analysis

  • Melting Point: 136 °C []
  • Solubility in Water: 185 mg/L at 20 °C [] (moderately soluble)
  • Stability: Stable under normal storage conditions []. Degrades in the environment as mentioned previously.

Thiacloprid acts as a nicotinic acetylcholine receptor (nAChR) agonist. These receptors are essential for nerve impulse transmission in insects. By binding to nAChRs, thiacloprid disrupts normal nerve signaling, leading to insect paralysis and death [].

Toxicity

Thiacloprid exhibits moderate to low acute toxicity in mammals []. However, concerns lie in its potential chronic effects and harm to non-target organisms like bees [].

Environmental Impact

Studies suggest thiacloprid can persist in the environment and may harm beneficial insects like bees and pollinators [].

Regulations

Due to potential ecological risks, the use of thiacloprid is restricted or banned in some countries [].

Mode of Action and Insecticidal Properties

  • Targeting the Nervous System: Like other neonicotinoids, thiacloprid acts by interfering with the insect nervous system, specifically targeting the nicotinic acetylcholine receptors (nAChRs) . This disrupts nerve impulse transmission, leading to paralysis and ultimately death of the insect .
  • Selective Insecticide: Compared to some older insecticides, thiacloprid exhibits a degree of selectivity, meaning it is more toxic to insects than mammals . This selectivity is attributed to differences in nAChR structure between insects and mammals.

Environmental Impact and Ecological Concerns

  • Persistence and Potential for Bioaccumulation: Research investigates the persistence of thiacloprid in the environment, including soil and water, and its potential for bioaccumulation in the food chain . Understanding these aspects is crucial for assessing potential ecological risks associated with its use.
  • Impact on Non-Target Organisms: Studies examine the potential sublethal effects of thiacloprid on non-target organisms, such as pollinators and soil invertebrates, even at low exposure levels . This research helps inform risk management strategies and regulations to minimize unintended ecological consequences.

Developing Alternatives and Integrated Pest Management (IPM)

  • Exploration of Alternatives: Ongoing research explores alternative pest control methods with lower environmental impact compared to conventional insecticides, including thiacloprid . This includes investigating the efficacy of biopesticides, natural enemies, and other non-chemical control strategies.
  • IPM Strategies: Research also focuses on developing integrated pest management (IPM) strategies that combine various control methods, including cultural practices, biological control agents, and judicious use of insecticides like thiacloprid only when necessary . This approach aims to minimize overall pesticide use while maintaining effective pest control.

Color/Form

Yellowish crystalline powder
Crystals from ethe

XLogP3

2.2

Boiling Point

decomp >270 °C

Density

1.46 g at 20 °C

LogP

log Kow = 1.26 at 20 °C

Odor

Odorless

Melting Point

136 °C

UNII

DSV3A944A4

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Thiacloprid is a yellowish crystal. It has no odor. Thiacloprid is moderately soluble in water. It is a member of a class of pesticides known as neonicotinoids which are toxic to plant pollinators such as honey bees. USE: Thiacloprid was formerly used as a pesticide on fruit, vegetable and decorative plants. It is no longer used in the USA. EXPOSURE: Workers who use thiacloprid may breathe in mists or have direct skin contact. The general population may be exposed by consuming food where thiacloprid has been used. Thiacloprid released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms. It is not expected to build up in fish. RISK: Nausea, vomiting, diarrhea, abdominal pain, dizziness, headache, and mild sedation can occur with mild to moderate oral exposure to neonicotinoids. Agitation, seizures, altered acid/base balance, coma, hypothermia, fluid in the lungs, respiratory failure, low blood pressure, abnormal heart rhythm, and death occurred following large, deliberate ingestions of acetamiprid. Seizure, breathing issues, increased acid within the body, muscle breakdown, and kidney damage, leading to shock and then death, occurred after a 23-year-old man deliberately ingested thiacloprid. Thiacloprid is not a skin or eye irritant in laboratory animals. No allergic skin reactions were observed following repeated skin exposures. Nervous system effects (convulsions, tremors, decreased reflexes, spastic movements, muscle weakness, incoordination, decreased activity, nerve degeneration, eye (retinal) damage), adrenal gland damage, mild liver and thyroid effects, damage to stomach and intestines, labored breathing, hypothermia, and decreased body weight were observed in laboratory animals exposed to low-to-moderate oral doses of thiacloprid. Some animals died at moderate-to-high oral doses. Slow and labored breathing, respiratory tract irritation, tremors, decreased activity, abnormal gait, increased muscle tone, dilated pupils, drooling, hypothermia, mild liver and thymus changes, and decreased body weight were also observed following exposure to moderate-to-high air concentrations of thiacloprid. Mild liver and thyroid effects were also observed in laboratory animals following repeated skin exposure to high doses of thiacloprid. Some animals died at very high skin or air exposure levels. Birthing and labor complications, stillbirth, abortion, birth defects, decreased birth weight, and decreased survival after birth were observed in laboratory animals following exposure before and/or during pregnancy at moderate oral doses that made the mother sick. Impaired growth, delayed male sexual maturation, and altered behavior in neurological testing were observed in surviving offspring born to mothers exposed to moderate oral doses during pregnancy and nursing. Damage to the sperm and the male reproductive organs were observed in adult laboratory animals exposed to thiacloprid. However, infertility was not observed following exposure to thiacloprid prior to mating at moderate oral doses. Thyroid, uterine, and uterine tumors were observed in some laboratory animals following lifetime oral exposure to thiacloprid. The potential for thiacloprid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. The U.S. Office of Pesticide Programs has classified thiacloprid as likely to be carcinogenic to humans based on tumors in laboratory animals. (SRC)

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

6.0X10-12 mm Hg at 20 °C (23X10-12 hPa at 20 °C)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

111988-49-9

Wikipedia

Thiacloprid

Use Classification

Agrochemicals -> Insecticides
Insecticides, Molluscicides
Pesticides -> Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: K. Shiokawa et al., European Patent Office patent 235725; ridem, United States of America patent 4849432 (1987, 1989 both to Nihon Tokushu Noyaku Seizo KK).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Thiacloprid (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Registration Notes: Outside USA: Brazil, Europe, Hungary, Israel, Japan, Korea, New Zealand, Romania, and Switzerland. Biscaya for use in United Kingdom on potatoes, oilseed rape. Lineout registration pending in Australia.

Analytic Laboratory Methods

The behavior in the field and the transfer from olives to olive oil during the technological process of imidacloprid, thiacloprid, and spinosad were studied. The extraction method used was effective in extracting the analytes of interest, and no interfering peaks were detected in the chromatogram. The residue levels found in olives after treatment were 0.14, 0.04, and 0.30 mg/kg for imidacloprid, thiacloprid, and spinosad, respectively, far below the maximum residue levels (MRLs) set for these insecticides in EU. At the preharvest interval (PHI), no residue was detected for imidacloprid and thiacloprid, while spinosad showed a residue level of 0.04 mg/kg. The study of the effect of the technological process on pesticide transfer in olive oil showed that these insecticides tend to remain in the olive cake. The LC/DAD/ESI/MS method showed good performance with adequate recoveries ranging from 80 to 119% and good method limits of quantitation (LOQs) and of determination (LODs). No matrix effect was detected.
A validated analytical method to determine seven neonicotinoids (dinotefuran, nitenpyram, thiamethoxam, clothianidin, imidacloprid, acetamiprid and thiacloprid) in sunflower seeds (hull and kernel) using HPLC coupled to electrospray ionization mass spectrometry (ESI-MS) is presented. Sample clean-up based on a solid-liquid extraction, and the removal of lipid fraction, in the case of kernels, is proposed and optimized. Low limits of detection and quantification were obtained, ranging from 0.3 x 10(-3) to 1.2 x 10(-3) ug/g and from 1.0 x 10(-3) to 4.0 x 10(-3) ug/g, with good precision, and recovery values ranged from 90% to 104% for hulls and kernels. The method was applied for the analysis of five thiamethoxam-dressed sunflower seeds and four non-treated seeds, where, besides thiamethoxam, residues of the other neonicotinoid, clothianidin, were also detected and confirmed via tandem mass spectrometry (LC-ESI-MS/MS). Finally, the presence of residues of thiamethoxam and clothianidin in collected sunflower seeds (hulls) coming from coated seeds confirmed the translocation of these neonicotinoids through the plant up to these seeds.
A novel and sensitive enhanced chemiluminescence enzyme-linked immunosorbent assay (ECL-ELISA) for the simultaneous analysis of imidaclothiz and thiacloprid is described. The concentrations of coating antibodies and enzyme tracers were optimized by three different ECL-ELISA formats. Under the optimized conditions, when anti-imidaclothiz polyclonal and anti-thiacloprid polyclonal antibodies were immobilized in a single well, single-enzyme tracer ECL-ELISA was used to screen the corresponding pesticide residue, and multi-enzyme tracer ECL-ELISA was used for the analysis of imidaclothiz and thiacloprid residue mixtures. The average recoveries of the two pesticides from spiked tomato, cabbage, and rice samples were in the range of 83.7-117%. Meanwhile, the results showed that the multi-enzyme tracer ECL-ELISA could be applied to the accurate analysis of different proportions of imidaclothiz and thiacloprid (1 : 4 to 4 : 1, m/m) when the gross residues ranged from 20 to 250 ug/kg. The results of the multi-enzyme tracer ECL-ELISA in the real tomato samples correlated well with those of high-performance liquid chromatography, with a correlation coefficient of 0.996. Therefore, this new strategy for developing immunoassays is suitable for the simultaneous quantitative detection of imidaclothiz and thiacloprid residues in agricultural samples.
Two liquid chromatography-tandem mass spectrometric methods were developed and validated to determine spinosyn A and D, thiacloprid and pyridalyl in spring onions cultivated under Egyptian field conditions. The degradation rates, the pre-harvest interval (PHI) values and the half-life values of the three pesticides were estimated. QuEChERS was used for sample preparation and the separation was performed on an X-Bridge C18 column with ACN-formic acid 0.1% as the mobile phase. Linear range, method detection limits (MDLs), precision, recovery and matrix effects were estimated. The multi-residue MDLs ranged from 0.02 ug/kg (spinosyn A & D) to 0.05 ug/kg for pyridalyl. All the investigated pesticides showed high degradation rates. For spinosad the half-life value was 1.2 days, for thiacloprid it reached 2.2 days and for pyridalyl 4.4 days. Furthermore, the calculated PHI values, according to the maximum residue levels set by the EU, were 0days for spinosad, 9.8 days for thiacloprid and 39.4 days for pyridalyl.
For more Analytic Laboratory Methods (Complete) data for Thiacloprid (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

A semiautomated method based on ultra-high performance liquid chromatography (UHPLC) coupled to Orbitrap high resolution mass spectrometry has been developed for the determination of neonicotinoids (imidacloprid, acetamiprid, clothianidin, dinotefuran, nitenpyram, thiacloprid and thiamethoxam) and the metabolite acetamiprid-n-desmethyl in urine samples. Two automated methods were tested (solid-phase extraction "SPE" and turbulent flow chromatography "TurboFlow"), obtaining the best results when TurboFlow was applied. The total analysis time for the developed method was 14 min. The optimized method was validated, obtaining suitable results for all validation parameters. Recoveries ranged from 78% to 116% meanwhile repeatability and reproducibility were evaluated obtaining values lower than 10% and 20% respectively (except for dinotefuran and nitenpyram at 0.2 ug/L). The limit of quantification (LOQ) for all compounds was established at 0.2 ug/L. The proposed analytical methodology was applied to analyze the target compounds in thirty six urine samples from pregnant women living in agricultural areas of Almeria (Spain). Imidacloprid, acetamiprid and acetamiprid-n-desmethyl were detected in some of the samples at concentrations ranging from 0.23 to 1.57 ug/L. Furthermore, dinotefuran was identified in two samples at trace levels.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Interactions

Disturbance regimes determine communities' structure and functioning. Nonetheless, little effort has been undertaken to understand interactions of press and pulse disturbances. In this context, leaf-shredding macroinvertebrates can be chronically exposed to wastewater treatment plant effluents (i.e., press disturbance) before experiencing pesticide exposure following agricultural runoff (i.e., pulse disturbance). It is assumed that wastewater pre-exposure alters animals' sensitivity to pesticides. To test this hypothesis, we exposed model-populations of the shredder Gammarus fossarum to wastewater at three field-relevant dilution levels (i.e., 0%, 50%, and 100%). After 2, 4, and 6 weeks, survival, leaf consumption, dry weight, and energy reserves were monitored. Additionally, animals were assessed for their sensitivity toward the neonicotinoid insecticide thiacloprid using their feeding rate as response variable. Both wastewater treatments reduced gammarids' survival, leaf consumption, dry weight, and energy reserves. Moreover, both wastewater pre-exposure scenarios increased animals' sensitivity toward thiacloprid by up to 2.5 times compared to the control. Our results thus demonstrate that press disturbance as posed by wastewater pre-exposure can enhance susceptibility of key players in ecosystem functioning to further (pulse) disturbances. Therefore, applying mitigation measures such as advanced treatment technologies seems sensible to support functional integrity in the multiple-stress situation.
Microbial pathogens are thought to have a profound impact on insect populations. Honey bees are suffering from elevated colony losses in the northern hemisphere possibly because of a variety of emergent microbial pathogens, with which pesticides may interact to exacerbate their impacts. To reveal such potential interactions, we administered at sublethal and field realistic doses one neonicotinoid pesticide (thiacloprid) and two common microbial pathogens, the invasive microsporidian Nosema ceranae and black queen cell virus (BQCV), individually to larval and adult honey bees in the laboratory. Through fully crossed experiments in which treatments were administered singly or in combination, we found an additive interaction between BQCV and thiacloprid on host larval survival likely because the pesticide significantly elevated viral loads. In adult bees, two synergistic interactions increased individual mortality: between N. ceranae and BQCV, and between N. ceranae and thiacloprid. The combination of two pathogens had a more profound effect on elevating adult mortality than N. ceranae plus thiacloprid. Common microbial pathogens appear to be major threats to honey bees, while sublethal doses of pesticide may enhance their deleterious effects on honey bee larvae and adults. It remains an open question as to whether these interactions can affect colony survival.
Deltamethrin (DEL) and thiacloprid (THIA) are two insecticides that are widely used in agriculture either separately or in combination. Studies on genotoxicity and cytotoxicity of TIA and the mixture of DEL and THIA insecticides have not been reported so far. Therefore, we investigated the cytotoxic and genotoxic effects of commercial formulations DEL and/or THIA in rat bone marrow cells, using mitotic index (MI), micronucleus (MN) and chromosome aberrations (CA) assay. In vivo cytokinesis-block micronucleus (CBMN) assay using cytochalasin-B in bone marrow cells was performed ... . Rats were orally gavaged with a single dose of DEL (15 mg/kg), THIA (112.5 mg/kg) or DEL + THIA (15 + 112.5 mg/kg) for 24 hr (acute treatments), or DEL (3 mg/kg/day), THIA (22.5 mg/kg/day) or DEL + THIA (3 + 22.5 mg/kg/day) for 30 days (subacute treatments). A corn oil vehicle control group and cyclophosphamide (50 mg/kg) positive control group were also included. All DEL and/or THIA treatments significantly decreased MI and binucleated (BN) cell numbers, and significantly increased CA, as compared to the vehicle control group. The results of CBMN assay indicated that the combination of DEL and THIA for both treatment times and the 30-day treatment with THIA alone caused a significant increase in micronucleus formation in BN cells. The present findings indicated the combined exposure of DEL and THIA showed genotoxic and cytotoxic effects more than those of individual exposure of DEL or THIA in rat bone marrow cells.
BACKGROUND: The honeybee, Apis mellifera, is undergoing a worldwide decline whose origin is still in debate. Studies performed for twenty years suggest that this decline may involve both infectious diseases and exposure to pesticides. Joint action of pathogens and chemicals are known to threaten several organisms but the combined effects of these stressors were poorly investigated in honeybees. Our study was designed to explore the effect of Nosema ceranae infection on honeybee sensitivity to sublethal doses of the insecticides fipronil and thiacloprid. METHODOLOGY/FINDING: Five days after their emergence, honeybees were divided in 6 experimental groups: (i) uninfected controls, (ii) infected with N. ceranae, (iii) uninfected and exposed to fipronil, (iv) uninfected and exposed to thiacloprid, (v) infected with N. ceranae and exposed 10 days post-infection (p.i.) to fipronil, and (vi) infected with N. ceranae and exposed 10 days p.i. to thiacloprid. Honeybee mortality and insecticide consumption were analyzed daily and the intestinal spore content was evaluated 20 days after infection. A significant increase in honeybee mortality was observed when N. ceranae-infected honeybees were exposed to sublethal doses of insecticides. Surprisingly, exposures to fipronil and thiacloprid had opposite effects on microsporidian spore production. Analysis of the honeybee detoxification system 10 days p.i. showed that N. ceranae infection induced an increase in glutathione-S-transferase activity in midgut and fat body but not in 7-ethoxycoumarin-O-deethylase activity. CONCLUSIONS/SIGNIFICANCE: After exposure to sublethal doses of fipronil or thiacloprid a higher mortality was observed in N. ceranae-infected honeybees than in uninfected ones. The synergistic effect of N. ceranae and insecticide on honeybee mortality, however, did not appear strongly linked to a decrease of the insect detoxification system. These data support the hypothesis that the combination of the increasing prevalence of N. ceranae with high pesticide content in beehives may contribute to colony depopulation.
Deltamethrin (DEL) and thiacloprid (THIA) are the two commonly used synthetic insecticides applied either separately or as a mixture. The aim of this study was to assess thyroid stimulating hormone (TSH) and the serum levels of thyroid hormones exposure to these compounds in rats. The animals were orally gavaged with a single dose of DEL (15 mg/kg), THIA (112.5 mg/kg) or DEL + THIA (15 + 112.5 mg/kg) for 24 hr (acute treatments) or DEL (3 mg/kg per day), THIA (22.5 mg/kg per day) or DEL + THIA (3 + 22.5 mg/kg per day) for 30 days (subacute treatments). ... Statistically significant increases in free triiodothyronine (FT3) and free thyroxine (FT4) serum hormone levels were observed in the independent treatment with THIA and the combined treatment with DEL and THIA for 30 days. The results of this study suggest that in vivo exposure to subacute treatments of commercial formulations of THI and mixture of DEL + THIA increased serum FT3 and FT4 levels in rats. Further studies are required to determine the effects of endocrine disruptors and potential health risks of these insecticides in human, especially in children because of the importance of these hormones during growth and development.

Stability Shelf Life

Stable under recommended storage conditions.
Stable to elevated temperatures; stable in presence of metal and metal ions. ... Stable for 2 weeks at 50 °C.

Dates

Modify: 2023-08-15

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